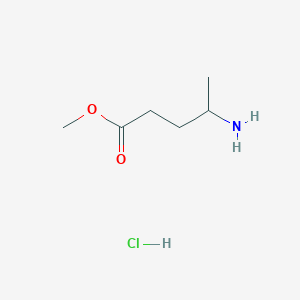

Methyl 4-aminopentanoate hydrochloride

Description

Methyl 4-aminopentanoate hydrochloride (CAS: Not explicitly provided; structurally C₆H₁₃NO₂·HCl) is a hydrochloride salt of a methyl ester derivative of 4-aminopentanoic acid. It is widely utilized as a synthetic building block in organic chemistry and pharmaceutical research due to its amine and ester functionalities, which facilitate further derivatization . Its stereoisomeric form, (4S)-Methyl 4-aminopentanoate hydrochloride, is also marketed, highlighting the importance of chirality in its applications .

Properties

IUPAC Name |

methyl 4-aminopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5(7)3-4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGDQRWTKGJGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-aminopentanoate hydrochloride can be synthesized through various synthetic routes. One common method involves the esterification of 4-aminopentanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminopentanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Methyl 4-aminopentanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-aminopentanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with cellular pathways, influencing biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with Methyl 4-aminopentanoate hydrochloride, differing in ester groups, branching, or backbone unsaturation. These variations influence their physicochemical properties, reactivity, and biological activity.

Ethyl 4-Aminopentanoate Hydrochloride

- Molecular Formula: C₇H₁₅NO₂·HCl

tert-Butyl 4-Aminopentanoate Hydrochloride

- Molecular Formula: C₉H₁₉NO₂·HCl

- Key Differences : The bulky tert-butyl group introduces steric hindrance, which may slow ester hydrolysis and enhance stability under acidic conditions.

- Pricing : 645.00 €/50 mg (vs. 810.00 €/50 mg for the methyl derivative), reflecting differences in synthesis complexity .

Methyl 4-Amino-4-Methylpentanoate Hydrochloride

- Molecular Formula: C₇H₁₅NO₂·HCl

- Structural Data : SMILES: CC(C)(CCC(=O)OC)N; InChIKey: ACAWIJLJSWFILZ-UHFFFAOYSA-N .

- Commercial Status : Available at 181.66 g/mol molecular weight, with CAS 1311317-14-2 .

Methyl 4-Aminobut-2-ynoate Hydrochloride

- Molecular Formula: C₅H₈ClNO₂

- Key Differences: The triple bond (but-2-ynoate backbone) introduces rigidity, affecting conformational flexibility and interaction with biological targets.

- Molecular Weight : 149.58 g/mol, significantly lower than linear-chain analogs .

Propan-2-yl 4-Aminopentanoate Hydrochloride

- Molecular Formula: C₈H₁₈ClNO₂

- Key Differences : The isopropyl ester group enhances hydrophobicity, which may improve membrane permeability in drug delivery applications .

Data Table: Comparative Analysis of this compound and Analogs

Biological Activity

Methyl 4-aminopentanoate hydrochloride, also known as (S)-Methyl 4-aminopentanoate hydrochloride, is a compound of significant interest in both biochemical research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

this compound is an amino acid derivative with a structure that allows it to participate in various biochemical pathways. Its chiral nature means that different enantiomers may exhibit distinct biological activities.

Synthesis:

The compound can be synthesized through various organic reactions, including:

- Oxidation : Converts the amino group to nitroso or nitro derivatives.

- Reduction : Can yield corresponding alcohols from the ester group.

- Substitution : The amino group can engage in nucleophilic substitutions to form new compounds.

The biological activity of this compound is primarily attributed to its role as a precursor in neurotransmitter synthesis. It may influence metabolic pathways involving amino acids and interact with enzymes responsible for amino acid metabolism, thereby affecting various physiological processes.

Biological Activity

-

Neurotransmitter Precursor :

- The compound is studied for its potential role in synthesizing neurotransmitters, which are crucial for communication within the nervous system.

-

Potential Therapeutic Effects :

- Research indicates that this compound could have applications in treating central nervous system disorders by acting on specific receptors or pathways involved in neurological function and protection.

-

Metabolic Pathways :

- It has been investigated for its influence on metabolic pathways, particularly those related to amino acid metabolism and energy production.

Case Studies and Experimental Data

Several studies have contributed to understanding the biological activity of this compound:

- Study on Metabolic Effects : A study indicated that this compound could enhance metabolic pathways related to neurotransmitter synthesis, potentially leading to improved cognitive functions (source not specified).

- Therapeutic Applications : Research highlighted the compound's potential as a therapeutic agent for neurodegenerative diseases, with emphasis on its role in modulating neurotransmitter levels (source not specified).

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.